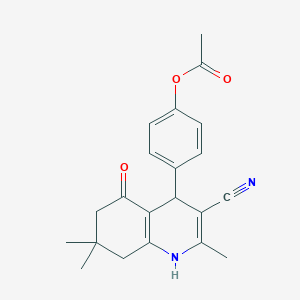![molecular formula C26H28N2O3S B405266 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B405266.png)
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its benzoimidazole core, which is functionalized with ethoxy-phenoxy and p-tolyloxy-ethyl groups, making it an interesting subject for further research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of 2-chlorobenzoic acid: This is achieved by reacting 2-aminobenzoic acid with thionyl chloride.
Synthesis of 2-(4-ethoxyphenoxy)benzoic acid: This involves the reaction of 2-chlorobenzoic acid with 4-ethoxyphenol and sodium hydride.
Formation of the final compound: The final step involves the reaction of 2-(4-ethoxyphenoxy)benzoic acid with thioacetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy-phenoxy and p-tolyloxy-ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.
Medicine: Its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cellular processes. For example, its inhibition of acetylcholinesterase suggests a potential role in the treatment of Alzheimer’s disease. Additionally, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole: This compound shares a similar structure but has a benzooxazole core instead of a benzoimidazole core.
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzoimidazole: Another similar compound with slight variations in the functional groups attached to the benzoimidazole core.
Uniqueness
What sets 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H28N2O3S |
|---|---|
Peso molecular |
448.6g/mol |
Nombre IUPAC |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C26H28N2O3S/c1-3-29-21-12-14-23(15-13-21)31-18-19-32-26-27-24-6-4-5-7-25(24)28(26)16-17-30-22-10-8-20(2)9-11-22/h4-15H,3,16-19H2,1-2H3 |
Clave InChI |
WCHGPWKZKRYLSO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
SMILES canónico |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


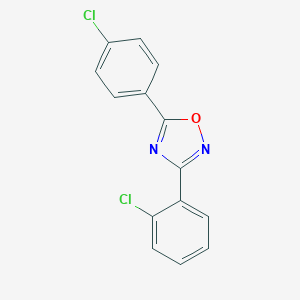
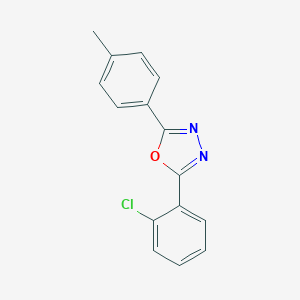


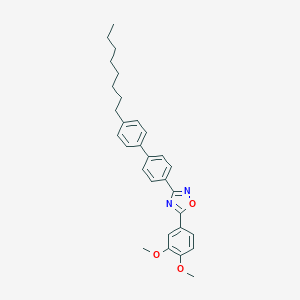
![5-[4-(4-Pentylcyclohexyl)phenyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B405190.png)
![2-(2-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B405192.png)

![(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B405195.png)
![5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE](/img/structure/B405199.png)
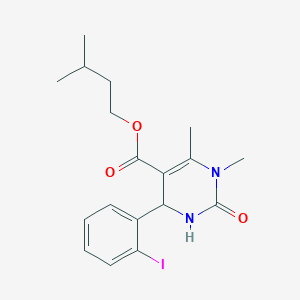
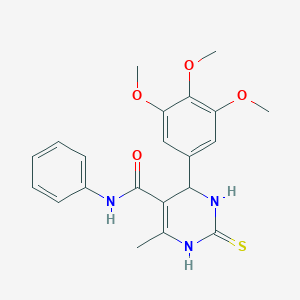
![5-(3-nitrophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405204.png)
